molecular formula C23H12O7 B2992608 2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl furan-2-carboxylate CAS No. 869079-19-6

2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl furan-2-carboxylate

Cat. No.: B2992608
CAS No.: 869079-19-6
M. Wt: 400.342
InChI Key: AWQQDFKNNGWKCD-UHFFFAOYSA-N
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Description

“2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl furan-2-carboxylate” is a chemical compound with the molecular formula C23H12O7 and a molecular weight of 400.342. It is a derivative of coumarin, a type of oxa-heterocycle that consists of a benzene ring fused with an α-pyrone nucleus . Coumarin-based compounds have been widely used in bioorganic chemistry, molecular recognition, and materials science .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was achieved in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .


Molecular Structure Analysis

The molecular structure of “this compound” can be characterized by various spectroscopic techniques such as mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy . In the crystal structure of similar compounds, weak intermolecular C—H⋯O hydrogen bonds link two molecules into a centrosymmetric dimers .

Scientific Research Applications

Synthesis and Chemical Properties

2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl furan-2-carboxylate is a compound that is part of a broader category of compounds investigated for various synthetic applications and chemical properties. Notably, the synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters through direct palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives demonstrates the potential of these compounds for generating high-value-added furan derivatives under mild conditions, using oxygen as the external oxidant (Gabriele et al., 2012). Furthermore, compounds like N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide N,N-dimethylformamide solvate exhibit complex intermolecular interactions, indicative of the structural versatility and potential for further chemical exploration of similar compounds (Zhao & Zhou, 2009).

Biological Applications

The synthesis and biological evaluation of innovative coumarin derivatives containing the thiazolidin-4-one ring reveal the therapeutic potential of such compounds. These derivatives have shown promising antibacterial activity, underlining the importance of exploring the biological properties of complex molecules incorporating the this compound structure or similar frameworks (Ramaganesh, Bodke, & Venkatesh, 2010). Additionally, the microwave-assisted synthesis of novel coumarin derivatives containing cyanopyridine and furan showcases the compound's role as antimicrobial agents, further emphasizing the biological relevance of these compounds (Desai et al., 2017).

Anticancer Research

Some new indole-coumarin hybrids, including structures related to this compound, have been synthesized for anticancer research. These hybrids exhibited significant anticancer activity and were studied for their interaction with the apoptosis-related gene Bcl-2, highlighting the compound's potential in the development of novel anticancer drugs (Kamath et al., 2015).

Future Directions

The future directions for “2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl furan-2-carboxylate” could involve further exploration of its potential biological and pharmacological activities, given the diverse activities exhibited by coumarin derivatives . Additionally, the development of novel coumarin-based anticancer agents using 7-hydroxycoumarin derivatives as building blocks could be a promising area of research .

Mechanism of Action

Target of Action

Coumarin derivatives, which this compound is a part of, have been known to exhibit a wide range of biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, cholinesterase (che), and monoamine oxidase (mao) inhibitory properties .

Mode of Action

Coumarin derivatives have been known to exhibit significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulating the reactive oxygen species .

Biochemical Pathways

Coumarin derivatives have been known to affect various biochemical pathways related to their diverse mechanisms of action, including pathways related to inflammation, bacterial and fungal growth, coagulation, oxidation, viral replication, cholinesterase, and monoamine oxidase .

Pharmacokinetics

The synthesis of a similar compound, 2-oxo-2h-chromen-7-yl 4-chlorobenzoate, has been described . The synthesized compound was characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy , which could provide some insights into its pharmacokinetic properties.

Result of Action

Coumarin derivatives have been known to exhibit significant anticancer activity through diverse mechanisms of action .

Action Environment

The synthesis of a similar compound, 2-oxo-2h-chromen-7-yl 4-chlorobenzoate, has been described . The synthesis was carried out in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h , which could provide some insights into the environmental conditions required for its action.

Properties

IUPAC Name

[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H12O7/c24-21-12-16(17-10-13-4-1-2-5-18(13)30-22(17)25)15-8-7-14(11-20(15)29-21)28-23(26)19-6-3-9-27-19/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQQDFKNNGWKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)OC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H12O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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